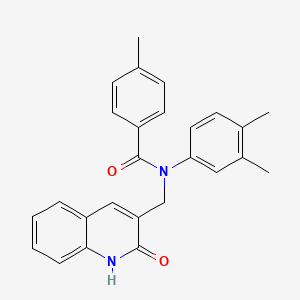
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide, also known as DMHQ, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. This compound is synthesized using a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide is not fully understood, but it is believed to be due to its ability to interact with various cellular pathways. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cell division and gene expression. This compound has also been shown to activate certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. This compound has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which are important processes in tumor growth and metastasis.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide has several advantages for laboratory experiments, including its stability and solubility in various solvents. This compound is also relatively easy to synthesize in the laboratory. However, this compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide, including its potential applications in drug discovery and development. This compound has been shown to have promising anti-cancer and neuroprotective properties, and further research is needed to determine its potential as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound is a promising compound that has the potential to be a valuable tool for scientific research and drug discovery.
合成法
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide is synthesized using a specific method that involves the reaction of 3,4-dimethylphenylamine with 2-hydroxy-3-formylquinoline. The resulting product is then reacted with 4-methylbenzoyl chloride to obtain this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide has been extensively researched for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and viruses.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-8-11-20(12-9-17)26(30)28(23-13-10-18(2)19(3)14-23)16-22-15-21-6-4-5-7-24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVUNVJWIKVZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


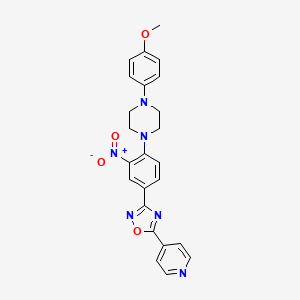
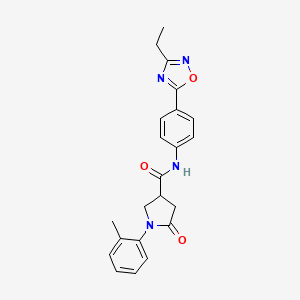
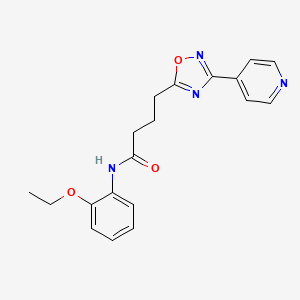
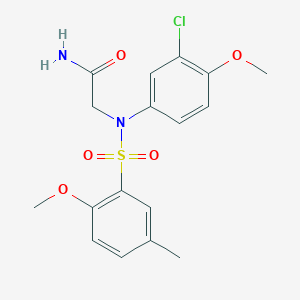

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7703149.png)
![N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide](/img/structure/B7703156.png)
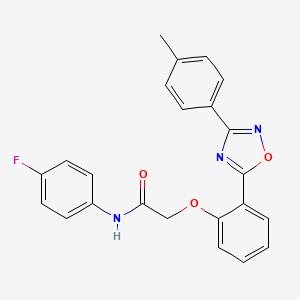
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7703170.png)
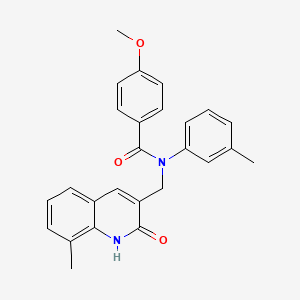
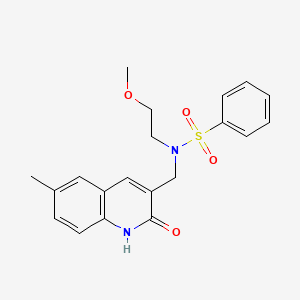
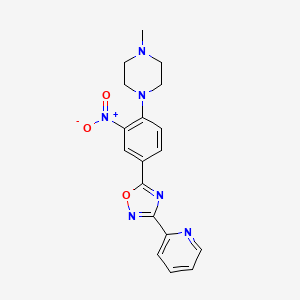
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7703192.png)